

An In-depth Technical Guide to 3-Ethylheptanal: Chemical Properties and Structure

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **3-Ethylheptanal**

Cat. No.: **B3381632**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Ethylheptanal is an aliphatic aldehyde with a branched nine-carbon chain. Its chemical structure and properties are of interest to researchers in various fields, including flavor and fragrance, organic synthesis, and the study of volatile organic compounds. This technical guide provides a comprehensive overview of the chemical properties, structure, and potential synthetic and analytical methodologies related to **3-Ethylheptanal**. While specific experimental data for this compound is limited in publicly available literature, this guide extrapolates information from analogous compounds and established chemical principles to provide a thorough resource.

Chemical Structure and Identifiers

The fundamental structure of **3-Ethylheptanal** consists of a heptanal backbone with an ethyl group substituted at the third carbon atom.

Identifier	Value
IUPAC Name	3-ethylheptanal [1]
CAS Number	2570-97-0 [1]
Molecular Formula	C ₉ H ₁₈ O [1] [2] [3]
SMILES	CCCCC(CC)CC=O [1]
InChI Key	GDVBVQRZGJITDD-UHFFFAOYSA-N [1]

Physicochemical Properties

Quantitative experimental data for the physical properties of **3-Ethylheptanal** are not readily available. The table below summarizes computed properties and includes experimental data for the closely related compound, 3-ethylheptane, to provide a reasonable estimation.

Property	Value	Source
Molecular Weight	142.24 g/mol [1]	PubChem
XLogP3	3.2	PubChem (Computed)
Hydrogen Bond Donor Count	0 [2]	LookChem (Computed)
Hydrogen Bond Acceptor Count	1 [2]	LookChem (Computed)
Rotatable Bond Count	6 [2]	LookChem (Computed)
Boiling Point (3-Ethylheptane)	143.2 °C	ChemicalBook
Melting Point (3-Ethylheptane)	-114.9 °C	ChemicalBook
Density (3-Ethylheptane)	0.7230 g/cm ³	ChemicalBook
Water Solubility (3-Ethylheptane)	219.8 µg/L	ChemicalBook

Experimental Protocols

While specific experimental protocols for **3-Ethylheptanal** are not detailed in the searched literature, the following sections provide detailed methodologies for the synthesis and analysis of similar aliphatic aldehydes. These can be adapted by skilled chemists for **3-Ethylheptanal**.

Synthesis of 3-Ethylheptanal

A plausible and common method for the synthesis of an aldehyde like **3-Ethylheptanal** is the oxidation of the corresponding primary alcohol, 3-ethylheptan-1-ol.

Protocol: Oxidation of 3-Ethylheptan-1-ol to **3-Ethylheptanal**

Materials:

- 3-Ethylheptan-1-ol
- Pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP)
- Anhydrous dichloromethane (DCM)
- Silica gel
- Anhydrous sodium sulfate
- Standard glassware for organic synthesis (round-bottom flask, dropping funnel, condenser, etc.)
- Magnetic stirrer and heating mantle

Procedure:

- In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve 3-ethylheptan-1-ol in anhydrous DCM.
- To this solution, add a mild oxidizing agent such as PCC or DMP in one portion. The reaction is typically carried out at room temperature.
- Stir the reaction mixture vigorously under a nitrogen atmosphere. Monitor the progress of the reaction by thin-layer chromatography (TLC).

- Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts or periodinane byproducts.
- Wash the filtrate sequentially with a saturated aqueous solution of sodium bicarbonate, water, and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- The crude **3-Ethylheptanal** can be purified by fractional distillation under reduced pressure to yield the pure product.

Analytical Methods

Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a highly effective technique for the identification and quantification of volatile compounds like **3-Ethylheptanal**.

Instrumentation:

- Gas chromatograph coupled with a mass spectrometer (e.g., Agilent 7890B GC with 5977B MSD).
- Capillary column suitable for volatile organic compounds (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 μ m).

Sample Preparation:

- Prepare a stock solution of **3-Ethylheptanal** in a volatile solvent such as hexane or dichloromethane.
- Create a series of calibration standards by serially diluting the stock solution.
- For quantitative analysis, an internal standard (e.g., n-dodecane) should be added to each sample and calibration standard.

GC-MS Conditions:

- Injection Volume: 1 μ L (splitless mode).
- Inlet Temperature: 250 °C.
- Oven Temperature Program:
 - Initial temperature: 50 °C, hold for 2 minutes.
 - Ramp: 10 °C/min to 250 °C.
 - Hold: 5 minutes at 250 °C.
- Carrier Gas: Helium at a constant flow rate of 1 mL/min.
- MS Transfer Line Temperature: 280 °C.
- Ion Source Temperature: 230 °C.
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Mass Scan Range: m/z 35-350.

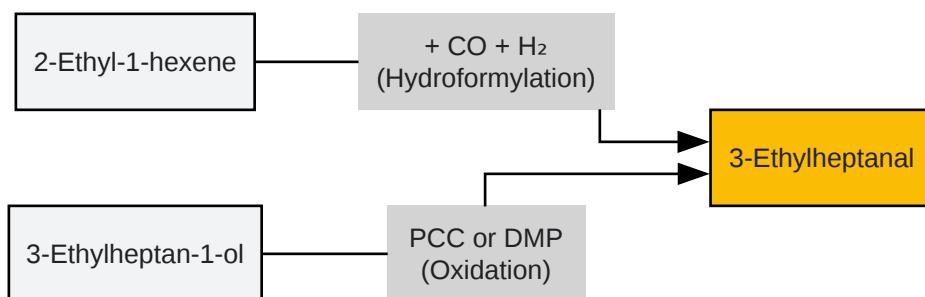
Data Analysis:

- Identify **3-Ethylheptanal** by comparing its mass spectrum and retention time with that of a reference standard.
- For quantification, construct a calibration curve by plotting the ratio of the peak area of **3-Ethylheptanal** to the peak area of the internal standard against the concentration of the calibration standards.

Chemical Reactions and Pathways

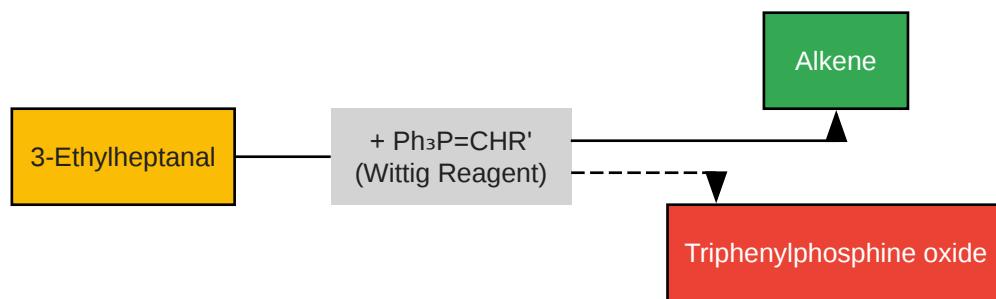
Aliphatic aldehydes such as **3-Ethylheptanal** undergo a variety of characteristic reactions.

Representative Reactions


- Oxidation: **3-Ethylheptanal** can be oxidized to 3-ethylheptanoic acid using strong oxidizing agents like potassium permanganate or chromic acid. A milder and more specific test for

aldehydes is the Tollens' test, where the aldehyde is oxidized by Tollens' reagent, resulting in the formation of a silver mirror.[4][5][6]

- Reduction: The aldehyde functional group can be reduced to a primary alcohol (3-ethylheptan-1-ol) using reducing agents like sodium borohydride (NaBH_4) or lithium aluminum hydride (LiAlH_4).
- Nucleophilic Addition: The carbonyl carbon of **3-Ethylheptanal** is electrophilic and susceptible to attack by nucleophiles. A classic example is the Grignard reaction, where an organomagnesium halide adds to the aldehyde to form a secondary alcohol after acidic workup.[7][8][9][10][11]
- Wittig Reaction: **3-Ethylheptanal** can be converted to an alkene by reacting it with a phosphorus ylide (Wittig reagent).[3][12][13][14][15] This reaction is a versatile method for forming carbon-carbon double bonds.


Visualizations

The following diagrams illustrate a potential synthetic pathway and a key reaction of **3-Ethylheptanal**.

[Click to download full resolution via product page](#)

Caption: Plausible synthetic routes to **3-Ethylheptanal**.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. fiveable.me [fiveable.me]
- 3. byjus.com [byjus.com]
- 4. Tollens Test - GeeksforGeeks geeksforgeeks.org
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Tollens' reagent - Wikipedia en.wikipedia.org
- 7. homework.study.com [homework.study.com]
- 8. leah4sci.com [leah4sci.com]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. Show how you would use Grignard syntheses to prepare the followin... | Study Prep in Pearson+ pearson.com
- 11. youtube.com [youtube.com]
- 12. Wittig reaction - Wikipedia en.wikipedia.org
- 13. Video: Aldehydes and Ketones to Alkenes: Wittig Reaction Overview jove.com
- 14. 20.4. The Wittig reaction | Organic Chemistry II courses.lumenlearning.com

- 15. Wittig Reaction [organic-chemistry.org]
- To cite this document: BenchChem. [An In-depth Technical Guide to 3-Ethylheptanal: Chemical Properties and Structure]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b3381632#3-ethylheptanal-chemical-properties-and-structure>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com